
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is an organic compound that features a silyl ether group and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyldimethylsilyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate typically involves the following steps:
Formation of the Alkyne: The starting material, 5-hydroxy-2-pentynoic acid, is esterified using methanol and a strong acid catalyst to form methyl 5-hydroxy-2-pentynoate.
Silylation: The hydroxyl group of methyl 5-hydroxy-2-pentynoate is then protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon.
Substitution: The silyl ether group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group, which can then undergo further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid in methanol.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and natural products.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The silyl ether group provides steric protection, allowing selective reactions at the alkyne or ester functional groups. The compound can participate in various organic reactions, including nucleophilic addition, electrophilic addition, and substitution reactions, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-((tert-butyldimethylsilyl)oxy)but-2-ynoate
- tert-Butyldimethylsilyloxyacetaldehyde
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is unique due to its combination of an alkyne and ester functional group with a silyl ether protecting group. This combination allows for selective reactions and provides versatility in synthetic applications. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H22O3Si |
|---|---|
Peso molecular |
242.39 g/mol |
Nombre IUPAC |
methyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoate |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(5,6)15-10-8-7-9-11(13)14-4/h8,10H2,1-6H3 |
Clave InChI |
UHLUWJWLHSSBHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






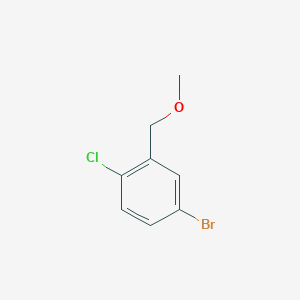
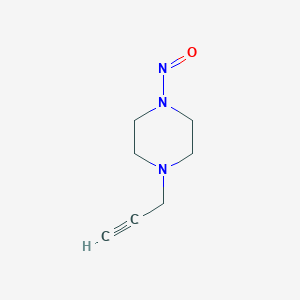
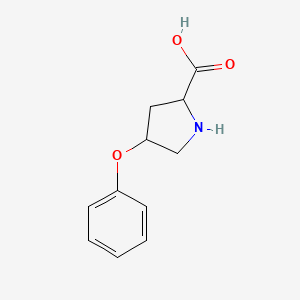
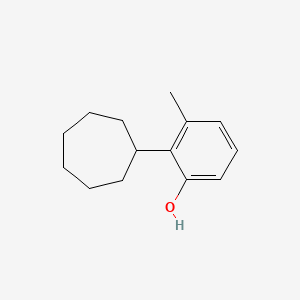
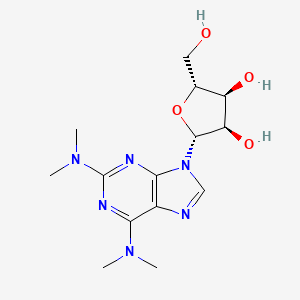
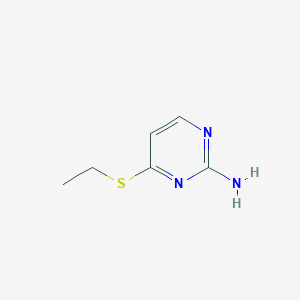
![Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929570.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)

